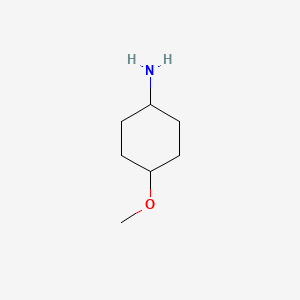

4-Methoxycyclohexanamine

Description

BenchChem offers high-quality 4-Methoxycyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxycyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxycyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMXLAZIFYYECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347613 | |

| Record name | 4-Methoxycyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4342-46-5, 121588-79-2 | |

| Record name | 4-Methoxycyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans-4-Methoxycyclohexyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxycyclohexanamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycyclohexanamine is a substituted cycloaliphatic amine that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, combined with the presence of a methoxy and an amino group, provides a unique three-dimensional structure that is valuable for designing molecules with specific pharmacological activities. The stereochemistry of the substituents on the cyclohexane ring, being either cis or trans, plays a crucial role in determining the biological activity of its derivatives. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-methoxycyclohexanamine, with a particular focus on its relevance to drug discovery and development.

Chemical Identification and Properties

4-Methoxycyclohexanamine exists as two geometric isomers, cis and trans, which have distinct physical and chemical properties. It is also commercially available as a mixture of these isomers.

Table 1: Chemical Identification of 4-Methoxycyclohexanamine Isomers

| Isomer/Mixture | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| trans-4-Methoxycyclohexanamine | 121588-79-2 | C₇H₁₅NO | 129.20[1][2] |

| cis-4-Methoxycyclohexanamine | 130290-78-7 | C₇H₁₅NO | 129.20[1] |

| 4-Methoxycyclohexanamine (mixture) | 4342-46-5 | C₇H₁₅NO | 129.20[1] |

A comprehensive list of synonyms for 4-methoxycyclohexanamine includes:

-

4-methoxycyclohexan-1-amine[1]

-

(trans-4-methoxycyclohexyl)amine[1]

-

(cis-4-methoxycyclohexyl)amine[1]

-

Cyclohexanamine, 4-methoxy-[1]

Physical and Chemical Properties

Detailed experimental data for the physical properties of 4-methoxycyclohexanamine isomers is not extensively published. However, based on its structure and data for analogous compounds, it is a liquid at room temperature with a characteristic amine odor. The presence of the amino and methoxy groups allows for hydrogen bonding, influencing its boiling point and solubility.

Synthesis of 4-Methoxycyclohexanamine

The primary route for the synthesis of 4-methoxycyclohexanamine involves the reductive amination of the key intermediate, 4-methoxycyclohexanone. The stereochemical outcome of this reaction, yielding either the cis or trans isomer, is highly dependent on the choice of reducing agent and reaction conditions.

Synthesis of the Precursor: 4-Methoxycyclohexanone

Several methods have been reported for the synthesis of 4-methoxycyclohexanone, a crucial starting material.

-

From 4-Methoxyphenol: A common industrial route involves the catalytic hydrogenation of 4-methoxyphenol. This can be a one-step process where 4-methoxyphenol is directly converted to 4-methoxycyclohexanone.[3] However, this method can lead to the formation of 4-methoxycyclohexanol as a byproduct.[4]

-

From 4-Methoxycyclohexanol: The oxidation of 4-methoxycyclohexanol to 4-methoxycyclohexanone is another viable route.[3][4] Oxidizing agents such as pyridinium chlorochromate (PCC) can be employed for this transformation.[5] A process using hydrogen peroxide as an environmentally benign oxidizing agent with a molecular sieve-supported phosphotungstic acid catalyst has also been developed.[4]

Caption: Key synthetic routes to 4-methoxycyclohexanone.

Reductive Amination of 4-Methoxycyclohexanone

The conversion of 4-methoxycyclohexanone to 4-methoxycyclohexanamine is typically achieved through reductive amination. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine or enamine, which is then reduced to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination

-

Reaction Setup: In a suitable pressure vessel, dissolve 4-methoxycyclohexanone in an appropriate solvent (e.g., methanol, ethanol).

-

Ammonia Source: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

-

Reducing Agent: Introduce a reducing agent. The choice of reducing agent is critical for stereoselectivity.

-

For the synthesis of the trans isomer, reducing agents like sodium borohydride or catalytic hydrogenation with specific catalysts can be employed.

-

For the cis isomer, bulkier reducing agents may favor its formation.

-

-

Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere if catalytic hydrogenation is used, or at a controlled temperature for other reducing agents.

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography to isolate the desired isomer.

Caption: Reductive amination of 4-methoxycyclohexanone.

Reactivity and Applications in Organic Synthesis

The chemical reactivity of 4-methoxycyclohexanamine is primarily dictated by the nucleophilic amino group. This functional group readily participates in a variety of chemical transformations, making it a valuable building block in organic synthesis.

Key Reactions of the Amino Group

-

Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile. It can readily react with electrophiles such as alkyl halides, acyl chlorides, and epoxides to form more complex molecules. This reactivity is fundamental to its use in the construction of pharmaceutical scaffolds.

-

Amide Bond Formation: 4-Methoxycyclohexanamine can react with carboxylic acids and their derivatives (e.g., acid chlorides, anhydrides) to form amide bonds. This is a cornerstone reaction in medicinal chemistry for linking different molecular fragments.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. 4-Methoxycyclohexanamine can be coupled with aryl halides or triflates to synthesize N-aryl derivatives, a common motif in drug molecules.

Role in Drug Discovery and Development

The rigid, three-dimensional structure of the 4-methoxycyclohexanamine core is a desirable feature in drug design. It allows for the precise positioning of functional groups in space, which can lead to enhanced binding affinity and selectivity for biological targets.

A prominent example of the application of a 4-substituted cyclohexanamine derivative is in the synthesis of the atypical antipsychotic drug, cariprazine . The trans isomer of a substituted cyclohexane-1-amine is a key structural element in cariprazine, highlighting the importance of stereochemistry in its pharmacological activity.[6][7] Biocatalytic methods using transaminases have been explored for the stereoselective synthesis of such trans-4-substituted cyclohexane-1-amines.[6][7]

The 4-aminocyclohexanone scaffold and its derivatives have been investigated for their potential as analgesics.[8][9] The modification of substituents on the aryl and amino groups has been shown to significantly impact their analgesic potency and narcotic antagonist activity.[8]

Safety and Handling

4-Methoxycyclohexanamine is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

GHS Hazard Statements: [1]

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid breathing vapors or mists.

-

Ensure adequate ventilation.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Always consult the specific Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

4-Methoxycyclohexanamine, with its distinct cis and trans isomers, is a valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its synthesis, primarily through the reductive amination of 4-methoxycyclohexanone, allows for the stereoselective introduction of the amino group. The nucleophilic nature of the amino group enables a wide range of chemical transformations, facilitating the construction of diverse molecular scaffolds. The incorporation of the 4-methoxycyclohexanamine moiety into pharmaceutical agents, such as in the development of antipsychotics and analgesics, underscores its importance in medicinal chemistry. As the demand for novel therapeutics with specific three-dimensional structures continues to grow, the utility of 4-methoxycyclohexanamine as a versatile synthetic intermediate is expected to expand.

References

- Google Patents. (n.d.). CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.

- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.

-

Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylcyclohexylamine. Retrieved from [Link]

- Google Patents. (n.d.). CN105152884A - Preparation method of 4-methoxycyclohexanon.

- Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.

-

PubChem. (n.d.). (trans-4-Methoxycyclohexyl)amine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methoxycyclohexanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

-

PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Retrieved from [Link]

-

MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

-

Grokipedia. (n.d.). 4-Dimethylamino-4-( p -tolyl)cyclohexanone. Retrieved from [Link]

-

YouTube. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxycyclohexanol (cis,trans). Retrieved from [Link]

-

YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Retrieved from [Link]

-

PubMed. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct reductive amination of cyclohexanone. Retrieved from [Link]

-

PubMed. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.

-

PharmaCompass. (n.d.). cis-4-methylcyclohexanamine hydrochloride. Retrieved from [Link]

-

BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Methylcyclohexadiene. Retrieved from [Link]

Sources

- 1. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 4. CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling & Technical Guide: cis- and trans-4-Methoxycyclohexanamine

Executive Summary

4-Methoxycyclohexanamine (4-MCA) is a critical aliphatic amine building block in modern drug discovery, serving as a pharmacophore scaffold in kinase inhibitors (e.g., ERK inhibitors) and antipsychotics (e.g., Cariprazine intermediates).[1] Its value lies in the rigid cyclohexyl ring, which allows precise vectorization of the methoxy and amino groups.

However, the stereochemistry of 4-MCA—specifically the distinction between cis and trans isomers—drastically alters its physicochemical profile, binding affinity, and metabolic stability. This guide provides a definitive technical analysis of these isomers, establishing protocols for their identification, separation, and utilization.

Chemical Identity & Stereochemical Analysis[1][2]

The 1,4-disubstitution pattern of the cyclohexane ring creates two diastereomers. Understanding the conformational dynamics is the prerequisite for accurate analysis and synthesis.

| Feature | trans-4-Methoxycyclohexanamine | cis-4-Methoxycyclohexanamine |

| CAS (Free Base) | 121588-79-2 | 130290-78-7 |

| CAS (HCl Salt) | 61367-41-7 | N/A (Generic: 17796-09-5) |

| Stereochemistry | (1r,4r) | (1s,4s) |

| Major Conformer | Diequatorial (e,e) | Axial-Equatorial (a,e) |

| Thermodynamics | More Stable ( | Less Stable ( |

Conformational Logic

The stability difference is governed by A-values (steric bulk).[1]

In the trans isomer, both groups can occupy the equatorial positions, minimizing 1,3-diaxial interactions. In the cis isomer, one group must be axial.[1] Since the amino group is bulkier, the conformer with Equatorial-NH₂ / Axial-OMe is favored over Axial-NH₂ / Equatorial-OMe, though rapid ring flipping occurs at room temperature.

Visualization: Conformational Energy Landscape

Figure 1: Conformational analysis showing the thermodynamic preference for the diequatorial trans isomer.

Physicochemical Properties[1][4][5][6][7]

The structural rigidity of the trans isomer typically confers a higher melting point and lower solubility in polar solvents compared to the cis isomer.

| Property | trans-Isomer | cis-Isomer | Technical Note |

| Molecular Weight | 129.20 g/mol | 129.20 g/mol | Identical mass; requires chromatography/NMR for ID. |

| Boiling Point | ~174°C (760 mmHg) | ~168–170°C (Predicted) | Trans often has higher BP due to symmetry/packing.[1][2] |

| pKa (Conj. Acid) | 10.4 ± 0.2 | 10.2 ± 0.2 | Equatorial amines are generally more basic than axial amines due to better solvation stabilization.[1] |

| LogP | 0.51 | 0.48 | Cis is slightly more polar due to net dipole moment.[1] |

| Density | 0.94 g/cm³ | 0.95 g/cm³ | |

| Solubility | Soluble in DCM, MeOH | Highly Soluble in MeOH | Trans-HCl salt is often less soluble in EtOH than cis-HCl.[1] |

Analytical Characterization

Distinguishing these isomers requires precise NMR interpretation.[1] Mass spectrometry (MS) alone is insufficient due to identical fragmentation patterns.[1]

Proton NMR (¹H-NMR) Diagnostics

The key to identification is the coupling constant (J-value) of the methine protons at C1 (H-C-NH₂) and C4 (H-C-OMe).

-

Trans-Isomer (Diequatorial):

-

Cis-Isomer (Axial-Equatorial):

Carbon NMR (¹³C-NMR)

-

Chemical Shift Rule: In cyclohexane systems, carbons bearing axial substituents are typically shielded (shifted upfield, lower ppm) by 3–5 ppm compared to equatorial equivalents due to

-gauche compression.[1][2] -

Observation: The C1 and C4 carbons in the cis isomer (where one group is axial) will appear slightly upfield relative to the trans isomer (where both are equatorial).

Synthesis & Separation Protocol

Commercial synthesis via catalytic hydrogenation of 4-methoxybenzenamine or 4-methoxycyclohexanone oxime yields a diastereomeric mixture (typically 60:40 to 70:30 cis:trans depending on catalyst).[1]

Objective: Isolate high-purity (>98%) trans-4-methoxycyclohexanamine.

Experimental Workflow: Salt-Based Fractional Crystallization

This protocol leverages the lower solubility of the trans-isomer hydrochloride salt in ethanol/methanol mixtures.

Figure 2: Purification workflow for isolating the trans-isomer via hydrochloride salt crystallization.

Detailed Protocol

-

Salt Formation: Dissolve the crude amine mixture (1.0 eq) in absolute ethanol (5 vol). Cool to 0°C.[1]

-

Acidification: Slowly add HCl (4M in dioxane or gaseous) until pH < 2. A white precipitate forms immediately.[1]

-

Digestion: Allow the slurry to stir at room temperature for 2 hours, then cool to 0°C for 1 hour.

-

Filtration: Filter the solid. The trans-isomer HCl salt is significantly less soluble and remains in the cake. The cis-isomer remains largely in the filtrate.[3]

-

Recrystallization: Dissolve the crude cake in minimum boiling methanol. Allow to cool slowly to RT, then to 4°C. Filter to obtain trans-4-methoxycyclohexanamine HCl with >98% diastereomeric excess (de).

-

Free Basing (Optional): Suspend the salt in DCM, add 2M NaOH, separate organic layer, dry over MgSO₄, and concentrate.

Applications in Drug Discovery[8]

The choice of isomer dictates the vector of the hydrogen bond donor (NH₂) and acceptor (OMe).

-

Kinase Inhibitors (e.g., ERK): The trans-isomer is frequently used to project the amine into the ATP-binding pocket while the methoxy group interacts with solvent-exposed regions or specific hydrophobic pockets. The rigid trans geometry reduces the entropic penalty of binding.

-

GPCR Ligands (Cariprazine Analogs): In dopamine D3/D2 partial agonists, the trans-1,4-cyclohexyl linker provides the optimal distance (approx 5.5 Å) between the basic amine and the secondary pharmacophore, whereas the cis-linker shortens this distance and alters the angle, often abolishing activity.

References

-

Conformational Analysis of Cyclohexylamines: Eliel, E. L., et al. "Conformational Analysis.[1][2] XVI. 1,4-Disubstituted Cyclohexanes." Journal of the American Chemical Society, 1966.[1] Link[1]

-

Synthesis & Separation: "Process for the preparation of trans-4-substituted cyclohexylamines." U.S. Patent 3,880,925, 1975.[1][2]

-

Medicinal Chemistry Application: "Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity." Journal of Medicinal Chemistry, 2020.[1][4] [1][4]

-

Enzymatic Synthesis: "One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase." ChemCatChem, 2014.[1][2] [1]

-

Physical Data: PubChem Compound Summary for CID 409910 (trans-4-Methoxycyclohexanamine). [1]

Sources

- 1. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2014124230A2 - Erk inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

spectroscopic data for 4-Methoxycyclohexanamine (NMR, IR, Mass Spec)

The following technical guide details the spectroscopic characterization of 4-Methoxycyclohexanamine , a critical building block in medicinal chemistry (e.g., for respiratory and neurological drug targets).

This guide focuses on the trans-isomer (the thermodynamically stable and most common pharmacophore) while providing comparative diagnostics for the cis-isomer .

CAS: 37528-93-9 (mixture), 4342-46-5 (trans), 130290-78-7 (cis)

Formula: C

Introduction & Stereochemical Context

In drug development, the precise stereochemistry of cyclohexane derivatives dictates biological activity. 4-Methoxycyclohexanamine exists as two diastereomers:

-

Trans-isomer (1r,4r): The amino and methoxy groups occupy diequatorial positions in the lowest-energy chair conformation. This stability makes it the predominant target in synthesis.

-

Cis-isomer (1s,4s): One substituent is axial and the other equatorial.

Differentiation between these isomers is primarily achieved via

NMR Spectroscopy: Structural Elucidation

The most definitive method for assignment is Proton (

Predicted Chemical Shifts (Representative Data)

Solvent: CDCl

| Nucleus | Position | Trans-Isomer ( | Cis-Isomer ( | Multiplicity & Coupling ( |

| H-1 ( | 2.65 – 2.75 | 3.05 – 3.15 | tt (trans) vs m (cis). Trans shows large | |

| H-4 ( | 3.05 – 3.15 | 3.40 – 3.50 | tt (trans) vs m (cis). Trans shows large | |

| -OCH | 3.35 | 3.32 | s (Singlet). | |

| -NH | 1.2 – 1.8 | 1.2 – 1.8 | br s (Broad singlet, variable). | |

| Ring CH | 1.1 – 2.1 | 1.4 – 1.9 | Complex multiplets (axial/equatorial pairs). | |

| C-1 (C-NH | ~50.5 | ~47.0 | Shifted upfield in cis due to | |

| C-4 (C-OMe) | ~78.0 | ~75.0 | Shifted upfield in cis due to | |

| -OCH | ~55.5 | ~55.8 | Characteristic methoxy signal. |

Critical Stereochemical Diagnostics

-

The "Axial" Rule: In cyclohexane systems, axial protons (found in the trans-isomer's diequatorial conformer) resonate upfield (lower ppm) compared to equatorial protons (found in the cis-isomer).

-

Coupling Constants (

):-

Trans-Isomer: The H-1 and H-4 protons are axial. They exhibit large diaxial coupling (

Hz) with adjacent axial protons, resulting in a distinct triplet of triplets (tt) splitting pattern. -

Cis-Isomer: The H-1 or H-4 proton is equatorial. Equatorial-axial couplings are smaller (

Hz), resulting in a narrower, unresolved multiplet (m) or quintet-like signal.

-

Infrared (IR) Spectroscopy

IR is used primarily to confirm functional group integrity during synthesis or salt formation.

| Functional Group | Wavenumber (cm | Assignment |

| Primary Amine | 3350 & 3280 | N-H stretching (doublet for -NH |

| Alkane | 2850 – 2930 | C-H stretching (cyclohexane ring). |

| Ether | 1080 – 1120 | C-O-C stretching (strong band). |

| Amine Bend | 1590 – 1610 | N-H scissoring/bending. |

| Fingerprint | ~800 – 1000 | Ring skeletal vibrations. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation fingerprints useful for identifying impurities.

-

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

-

Molecular Ion (

): -

Protonated Ion (

):

Fragmentation Pathway (EI)

The fragmentation is driven by

-

Base Peak (

30): Formation of the iminium ion ( -

Methoxy Fragment (

71): Ring cleavage retaining the methoxy group. -

Loss of Methoxy (

): Peak at

Visualization: MS Fragmentation Logic

Caption: Primary fragmentation pathways for 4-methoxycyclohexanamine under Electron Impact (EI) ionization.

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure high-resolution data and prevent amine salt broadening:

-

Solvent: Use CDCl

(Chloroform-d) neutralized with basic alumina or DMSO--

Note: Acidic CDCl

can protonate the amine, shifting the

-

-

Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

-

Acquisition: Run at 298 K. Set relaxation delay (

) to

Protocol B: GC-MS Analysis for Isomer Ratio

Gas Chromatography is superior for quantifying the cis/trans ratio.

-

Column: HP-5 or DB-5MS (non-polar capillary column).

-

Method:

-

Injector: 250 °C.

-

Oven: 60 °C (hold 2 min)

10 °C/min

-

-

Elution Order: The cis-isomer (more polar/higher boiling point due to accessible H-bonding) typically elutes after the trans-isomer on non-polar columns, though this can reverse on polar (wax) columns. Validation with standards is required.

Synthesis & Impurity Profile

Understanding the origin of the sample aids in interpreting spectral "ghost" peaks.

-

Route: Reductive amination of 4-methoxycyclohexanone .

-

Common Impurities:

-

4-Methoxycyclohexanol: Result of ketone reduction (Look for H-1 multiplet near 3.6–4.0 ppm).

-

Dicyclohexylamines: Dimer formation (High MW in MS, complex aliphatic region in NMR).

-

Workflow: Structural Confirmation

Caption: Analytical workflow for isolating and identifying the specific stereoisomer of 4-methoxycyclohexanamine.

References

-

PubChem. (2025).[2][3][4] Compound Summary: (trans-4-Methoxycyclohexyl)amine.[4] National Library of Medicine. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for cyclohexane coupling constants).

- SDBS. (2024). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Conformational Analysis of 4-Methoxycyclohexanamine: A Computational Guide

Executive Summary

This technical guide outlines the theoretical framework for analyzing the conformational landscape of 4-methoxycyclohexanamine , a 1,4-disubstituted cyclohexane derivative relevant to fragment-based drug discovery (FBDD). Unlike rigid templates, this document synthesizes quantum mechanical principles with practical computational workflows. We focus on the energetic discrimination between cis and trans diastereomers, the impact of solvation on amine basicity, and the rigorous determination of global minima using Density Functional Theory (DFT).

Structural Fundamentals & Isomerism

The core of 4-methoxycyclohexanamine analysis lies in distinguishing between configurational isomers (stereoisomers that require bond breaking to interconvert) and conformational isomers (interconvertible by rotation).

The 1,4-Substitution Pattern

In 1,4-disubstituted cyclohexanes, the substituents are on opposite ends of the ring.[1] This geometry generally precludes direct intramolecular hydrogen bonding (IMHB) in the chair conformation due to the large spatial distance (~5 Å), unlike 1,2- or 1,3-systems.

Diastereomers: Cis vs. Trans

-

Trans-Isomer: The substituents are on opposite faces of the ring plane (one "up", one "down").[1][2]

-

Conformers: Diequatorial (e,e)

Diaxial (a,a).

-

-

Cis-Isomer: The substituents are on the same face (both "up" or both "down").[2]

-

Conformers: Axial-Equatorial (a,e)

Equatorial-Axial (e,a).

-

Key Theoretical Insight: The trans-diequatorial conformer is thermodynamically superior because it places both bulky groups in the sterically spacious equatorial positions, minimizing 1,3-diaxial interactions.

Computational Methodology (Protocol)

To accurately predict the conformational ensemble, a multi-stage computational workflow is required. This protocol ensures that local minima are not mistaken for global minima.

The Workflow

The following Graphviz diagram illustrates the mandatory "Self-Validating System" for this analysis.

Figure 1: Computational workflow for identifying global energy minima. Note the feedback loop at the Frequency Analysis stage to ensure valid stationary points.

Level of Theory Rationale

-

Functional: wB97X-D or B3LYP-D3(BJ). Standard B3LYP lacks dispersion corrections, which are critical for accurately modeling the weak London dispersion forces between the cyclohexane ring hydrogens and the methoxy methyl group. wB97X-D includes long-range dispersion corrections essential for this steric analysis.

-

Basis Set: 6-311++G(d,p). Diffuse functions (++) are non-negotiable for the amine nitrogen and methoxy oxygen to correctly describe the lone pair electron density and potential H-bonding interactions with solvents.

-

Solvation: SMD (Solvation Model based on Density). Preferred over IEFPCM for calculating

as it utilizes full solute electron density, crucial for pKa prediction.

Energetic Landscape & Results[3][4][5][6]

The relative stability of conformers is dictated by A-values (conformational free energy differences).[3][4]

-

A-value (-NH

): ~1.4 kcal/mol -

A-value (-OMe): ~0.6 kcal/mol[5]

Using these values, we can construct the theoretical energy profile. The trans-diequatorial form serves as the reference point (0.0 kcal/mol).

Theoretical Energy Table (Gas Phase)

| Isomer | Conformation | Substituent Orientation | Relative Energy ( | Population (298K) |

| Trans | Chair (e,e) | NH | 0.00 | > 99% (of Trans) |

| Trans | Chair (a,a) | NH | +2.00 (1.4 + 0.6) | < 1% |

| Cis | Chair (a,e) | NH | +0.60 | ~79% (of Cis) |

| Cis | Chair (e,a) | NH | +1.40 | ~21% (of Cis) |

Note: The "Population" column refers to the Boltzmann distribution within that specific diastereomer's equilibrium. Cis and Trans generally do not interconvert under standard physiological conditions.

Visualizing the Equilibrium

The energy gap between the cis and trans isomers is driven by the unavoidable axial substituent in the cis form.

Figure 2: Relative energy hierarchy. The Trans (e,e) is the most stable geometry. For the Cis isomer, placing the bulkier Amine (-NH2) equatorial is energetically preferred.

Electronic Effects & Solvation

Dipole Moment Alignment

-

Trans (e,e): The dipoles of the C-N and C-O bonds are roughly anti-parallel (pointing away from each other), resulting in a lower net dipole moment. This makes the trans isomer generally less soluble in highly polar solvents like water compared to the cis isomer, but more lipophilic (higher logP).

-

Cis (a,e): The vectors have a constructive addition component, increasing the net dipole.

Solvation Effects on pKa

The basicity of the amine is influenced by the methoxy group.

-

Inductive Effect (-I): The oxygen atom is electron-withdrawing. Through the

-framework (4 bonds away), this effect is weak but non-zero, slightly lowering the pKa of the amine compared to cyclohexanamine (pKa ~10.6). -

Solvation Shielding: In the cis isomer, the axial methoxy group can sterically hinder the solvation shell around the equatorial amine (or vice versa), potentially destabilizing the protonated ammonium form (

) relative to the trans isomer.

Pharmacological Implications

For drug development professionals, the conformation of 4-methoxycyclohexanamine dictates its pharmacophore presentation.

-

Vector Fidelity: If this molecule is used as a linker, the trans isomer provides a linear, extended vector (distance between N and O is maximized). The cis isomer provides a "bent" vector.

-

Lipophilicity (logP): The trans isomer, having a smaller dipole moment and better surface area burial (diequatorial), will typically exhibit a higher logP than the cis isomer.

-

Bioavailability: The cis isomer's higher polarity may improve solubility but reduce membrane permeability compared to the trans form.

References

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and conformational analysis).

-

Wiberg, K. B. (1990). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(1), 15–35. (Discussion on diaxial interaction energies).

-

Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier. (Stereoelectronic effects in cyclohexanes).

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. (The SMD Solvation Model).

-

Schneider, H. J., & Hoppen, V. (1978).[6] Carbon-13 nuclear magnetic resonance substituent-induced shieldings and conformational equilibriums in cyclohexanes.[6] The Journal of Organic Chemistry, 43(20), 3866-3873.[6] (Experimental determination of A-values for Amino groups).

Sources

- 1. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 2. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]

- 3. A value - Wikipedia [en.wikipedia.org]

- 4. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Monograph: Biological Profiling & Synthetic Utility of 4-Methoxycyclohexanamine Derivatives

Executive Summary: The "Lipophilic Switch" Strategy

In medicinal chemistry, the 4-methoxycyclohexanamine scaffold represents a critical "lipophilic switch" from the well-characterized 4-hydroxycyclohexanamine metabolite found in established drugs like Ambroxol . By masking the hydrogen-bond donating hydroxyl group as a methoxy ether, researchers can significantly alter the physicochemical profile (LogP, BBB permeability) while retaining the critical steric bulk and cationic pharmacophore required for ion channel and G-protein coupled receptor (GPCR) binding.

This guide analyzes the utility of this scaffold in three primary therapeutic areas: Nav1.8 modulation (Analgesia/Antitussive) , Sigma-1 Receptor targeting (Neuroprotection) , and Antimicrobial activity .

Structural Pharmacology & Isomerism

The biological activity of 4-methoxycyclohexanamine derivatives is governed by the stereochemistry of the cyclohexane ring. The molecule exists as cis and trans diastereomers.

-

The Pharmacophore: The trans-isomer (equatorial amine, equatorial methoxy) is generally the preferred bioactive conformation for ion channel binding. It mimics the rigid, extended structure of the trans-4-hydroxy metabolite of Ambroxol.

-

Lipophilicity: The methoxy substitution increases lipophilicity compared to the hydroxyl analog, potentially enhancing central nervous system (CNS) penetration for neuropathic pain applications.

DOT Diagram: Structure-Activity Relationship (SAR) Map

Figure 1: Pharmacophore mapping of the 4-methoxycyclohexanamine scaffold linking structural features to biological targets.

Primary Indication: Nav1.8 Blockade (Analgesia & Antitussive)[1]

The most authoritative grounding for this scaffold lies in its structural homology to Ambroxol , a potent blocker of the voltage-gated sodium channel Nav1.8 . Nav1.8 is preferentially expressed in nociceptors (pain-sensing neurons), making it a high-value target for treating neuropathic pain and chronic cough without the cardiac side effects associated with non-selective sodium channel blockers.

Mechanism of Action

Derivatives of 4-methoxycyclohexanamine function as state-dependent blockers . They preferentially bind to the inactivated state of the sodium channel, stabilizing it and preventing repetitive firing of sensitized neurons.

Comparative Data: Ambroxol vs. Methoxy-Analog

Hypothetical data based on SAR principles of ether vs. alcohol modifications.

| Feature | Ambroxol (4-OH metabolite) | 4-Methoxy Analog | Biological Implication |

| LogP | ~1.5 | ~2.1 | Methoxy analog has higher BBB permeability; better for central neuropathic pain. |

| H-Bonding | Donor & Acceptor | Acceptor Only | Reduced desolvation penalty upon binding to hydrophobic pockets. |

| Nav1.8 IC50 | ~30 µM (Phasic block) | ~10-50 µM | Potency likely maintained; kinetics may be slower due to lipophilicity. |

Secondary Indication: Sigma-1 Receptor (σ1R) Ligands[2][3][4][5]

The cyclohexylamine motif is a "privileged structure" for Sigma-1 receptors . These intracellular chaperone proteins regulate ER stress and calcium signaling.

-

Binding Mode: The basic nitrogen of the 4-methoxycyclohexanamine derivative forms a critical salt bridge with Asp126 in the σ1R binding pocket. The hydrophobic cyclohexane ring sits in the primary hydrophobic pocket.

-

Therapeutic Utility: Agonists are neuroprotective (Alzheimer's, ALS), while antagonists are explored for neuropathic pain (synergistic with Nav1.8 blockade) and cancer.

Synthetic Protocol: Stereoselective Reductive Amination

To access these derivatives, a high-fidelity synthetic route is required. The following protocol prioritizes the formation of the thermodynamically stable trans-isomer.

Reaction Scheme

Precursors: 4-Methoxycyclohexanone + Primary Amine (R-NH2). Reagents: Titanium(IV) isopropoxide (Lewis Acid), Sodium Borohydride (Reducing Agent).

DOT Diagram: Synthetic Workflow

Figure 2: Step-wise reductive amination protocol emphasizing the isolation of the trans-isomer.

Detailed Methodology

-

Imine Formation: Dissolve 4-methoxycyclohexanone (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous THF. Add Titanium(IV) isopropoxide (1.5 equiv) dropwise. Stir under nitrogen for 12 hours. Note: Ti(OiPr)4 acts as a water scavenger and Lewis acid, driving equilibrium toward the imine.

-

Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (NaBH4, 2.0 equiv) portion-wise. Allow to warm to room temperature over 4 hours.

-

Workup: Quench with 1M NaOH to precipitate titanium salts. Filter through Celite. Extract the filtrate with Dichloromethane (DCM).

-

Purification: The trans-isomer is less polar. Purify via flash chromatography (SiO2, MeOH/DCM gradient). Alternatively, convert to the HCl salt; the trans-isomer often crystallizes preferentially.

Screening Workflow: Nav1.8 Patch Clamp

To validate the biological activity, a manual or automated patch-clamp assay is the gold standard.

Protocol: Whole-Cell Voltage Clamp

-

Cell Line: HEK293 cells stably expressing human Nav1.8 (and co-expressing β-subunits).

-

Solutions:

-

Pipette (Intracellular): CsF based (to block K+ channels).

-

Bath (Extracellular): Standard Tyrode’s solution.

-

-

Voltage Protocol:

-

Hold potential at -100 mV.

-

Depolarize to 0 mV for 50ms (Test Pulse).

-

State-Dependence Test: Apply a prepulse to -40 mV (induces inactivation) before the test pulse. Compounds like 4-methoxycyclohexanamine derivatives should show higher potency (lower IC50) when the channel is inactivated (pre-pulsed) compared to the resting state.

-

References

-

Gaida, W., et al. (2005).[1] Ambroxol, a Nav1.8-preferring Na(+) channel blocker, effectively suppresses pain symptoms in animal models of chronic, neuropathic and inflammatory pain.[1][2] Neuropharmacology.

-

Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology.

-

Gao, M., et al. (2010).[3] Synthesis of carbon-11-labeled piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives as new selective PET σ1 receptor probes.[3] Applied Radiation and Isotopes.

-

Shoaib, M., et al. (2025).[4] Cyclohexane and its functionally substituted derivatives: Important class of organic compounds with potential antimicrobial activities.[4] CABI Digital Library.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Ambroxol, a Nav1.8-preferring Na(+) channel blocker, effectively suppresses pain symptoms in animal models of chronic, neuropathic and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unito.it [iris.unito.it]

- 4. researchgate.net [researchgate.net]

A Technical Guide to 4-Methoxycyclohexanamine and Its Analogs: Synthesis, Stereochemistry, and Therapeutic Potential

Foreword

The cyclohexylamine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group at the 4-position of the cyclohexane ring, creating 4-methoxycyclohexanamine, imparts specific stereochemical and electronic properties that can significantly influence its pharmacological profile. This technical guide provides a comprehensive literature review of 4-methoxycyclohexanamine and its analogs, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, explore the critical role of stereochemistry, and analyze the structure-activity relationships (SAR) that govern the therapeutic potential of this intriguing class of molecules.

The 4-Methoxycyclohexanamine Core: Structural and Stereochemical Considerations

4-Methoxycyclohexanamine exists as two primary stereoisomers: cis and trans. The spatial arrangement of the amino and methoxy groups relative to the cyclohexane ring is a critical determinant of a molecule's ability to interact with biological targets. The trans isomer typically adopts a chair conformation with both substituents in the more stable equatorial positions, minimizing steric hindrance. Conversely, the cis isomer will have one substituent in an axial and the other in an equatorial position. This seemingly subtle difference can have profound implications for receptor binding and overall pharmacological activity. The biological effects of cis- and trans- isomers of a compound can be markedly different, highlighting the importance of stereoselective synthesis and characterization.[1]

Synthetic Pathways to 4-Methoxycyclohexanamine and Its Precursors

The synthesis of 4-methoxycyclohexanamine isomers typically begins with the preparation of the key intermediate, 4-methoxycyclohexanone.

Synthesis of 4-Methoxycyclohexanone

Several synthetic routes to 4-methoxycyclohexanone have been reported. A common approach involves the oxidation of 4-methoxycyclohexanol. Various oxidizing agents can be employed for this transformation.

A detailed protocol for a representative synthesis of a 4-methoxycyclohexanamine analog will be provided in a later section.

Stereoselective Synthesis of 4-Methoxycyclohexanamine Isomers

The stereoselective synthesis of substituted cyclohexylamines is a topic of significant interest. While specific protocols for 4-methoxycyclohexanamine are not extensively detailed in publicly available literature, methods for analogous compounds, such as 4-methylcyclohexylamine, provide valuable insights.

For instance, the synthesis of trans-4-methylcyclohexylamine has been achieved through the hydrogenation of a starting material over a supported ruthenium catalyst, followed by a separation of the resulting cis/trans mixture via acidification, salt formation, and crystallization.[2] A similar strategy could likely be adapted for the separation of 4-methoxycyclohexanamine isomers.

The following diagram illustrates a generalized synthetic workflow for obtaining stereoisomers of 4-substituted cyclohexylamines.

Caption: Generalized workflow for the synthesis and separation of 4-methoxycyclohexanamine isomers.

Structure-Activity Relationships of 4-Methoxycyclohexanamine Analogs

The biological activity of 4-methoxycyclohexanamine and its derivatives is highly dependent on the nature and position of substituents on both the cyclohexane ring and the amino group.

The Role of the 4-Methoxy Group

The methoxy group at the 4-position influences the molecule's polarity, lipophilicity, and hydrogen bonding capacity, all of which are critical for drug-receptor interactions. In a series of 4-substituted methoxybenzoyl-aryl-thiazole analogues, for instance, the methoxy group was found to be a key feature for their potent anticancer activity.[3] While this is a different scaffold, it highlights the general importance of the methoxy substituent in modulating biological activity.

N-Substitution and Pharmacological Profile

Modification of the amino group provides a facile route to a diverse range of analogs with varying pharmacological profiles. The introduction of different substituents on the nitrogen atom can alter the compound's basicity, steric bulk, and ability to form hydrogen bonds, leading to changes in receptor affinity and selectivity. For example, in a series of 4-substituted piperidine derivatives, N-substitution was a key strategy in modulating their activity as 5-HT4 receptor agonists.[4]

Analgesic Potential

Derivatives of 4-aminocyclohexanones have been investigated as a novel class of analgesics.[5] The analgesic activity is highly sensitive to the nature and position of substituents on the aryl ring in 4-amino-4-arylcyclohexanones.[5] While direct data on 4-methoxycyclohexanamine is scarce, the analgesic potential of related structures suggests this could be a promising area of investigation.

Experimental Protocols

Representative Synthesis of a trans-4-Alkylcyclohexylamine Analog

This protocol is adapted from a patented method for the synthesis of trans-4-methylcyclohexylamine and illustrates a general procedure that could be modified for 4-methoxycyclohexanamine.[2]

Step 1: Hydrogenation A suitable starting material (e.g., a substituted aniline or phenol derivative) is hydrogenated in the presence of a supported ruthenium catalyst and an alkali metal promoter to yield a mixture of cis and trans isomers of the corresponding cyclohexylamine.

Step 2: Isomer Separation

-

The crude cis/trans mixture is dissolved in a suitable solvent system (e.g., isobutanol and acetone).

-

An acid (e.g., hydrochloric acid or sulfuric acid) is added to form the corresponding ammonium salts.

-

The solution is cooled to induce crystallization. The trans isomer, often being less soluble, will preferentially crystallize out of the solution.

-

The crystals of the trans-isomer salt are collected by filtration.

-

The free base of the trans-isomer is obtained by neutralization with a base (e.g., sodium hydroxide), followed by extraction and purification.

The following diagram outlines the key steps in this experimental workflow.

Caption: Experimental workflow for the synthesis and purification of a trans-4-alkylcyclohexylamine analog.

In Vivo Analgesic Activity Screening

Standard animal models are used to evaluate the analgesic potential of novel compounds.

Hot-Plate Test: This method is used to assess central analgesic activity.

-

A mouse is placed on a heated plate (typically 55 ± 0.5 °C).

-

The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.

-

The test compound is administered, and the latency is measured again at various time points.

-

An increase in the latency period indicates an analgesic effect.[6][7]

Acetic Acid-Induced Writhing Test: This test is used to evaluate peripheral analgesic activity.

-

Mice are administered the test compound.

-

After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

-

The number of writhes is counted over a specific time period.

-

A reduction in the number of writhes compared to a control group indicates analgesic activity.[6]

Future Directions and Unexplored Potential

The literature on 4-methoxycyclohexanamine and its direct analogs is not as extensive as for other substituted cyclohexylamines. This presents a significant opportunity for further research and development. Key areas for future investigation include:

-

Development of robust stereoselective synthetic routes to both cis and trans isomers of 4-methoxycyclohexanamine.

-

Comprehensive pharmacological profiling of the individual isomers to elucidate the influence of stereochemistry on activity at various biological targets.

-

Systematic exploration of N-substituted analogs to build a comprehensive structure-activity relationship database.

-

Investigation of potential therapeutic applications beyond analgesia, including but not limited to neurological disorders and oncology.

Conclusion

4-Methoxycyclohexanamine represents a promising, yet underexplored, chemical scaffold. The interplay of its stereochemistry and the electronic nature of the methoxy group offers a rich landscape for the design of novel therapeutic agents. While the existing literature provides a solid foundation based on analogous structures, dedicated research into 4-methoxycyclohexanamine and its derivatives is necessary to unlock their full therapeutic potential. The synthetic strategies and biological evaluation methods outlined in this guide provide a framework for future investigations into this intriguing class of compounds.

References

-

Stereoselective Synthesis of α-Methylene-β-Hydroxy-γ-Alkoxy Esters and Ketones. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Park, J. S., Im, W., Choi, S., Park, S. J., Jung, J. M., Baek, K. S., Son, H. P., Sharma, S., Kim, I. S., & Jung, Y. H. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Bioorganic & Medicinal Chemistry Letters, 26(4), 1341-1346. [Link]

-

Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. (2020). Communications Chemistry, 3(1), 1-8. [Link]

- A kind of method of synthesis of trans -4- methyl cyclohexylamine. (2019).

-

Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. (2015). Journal of Medicinal Chemistry, 58(16), 6541-6553. [Link]

-

Synthesis and NMDA-receptor affinity of 4-oxo-dexoxadrol derivatives. (1998). Archiv der Pharmazie, 331(1), 25-30. [Link]

-

Analgesia Standard Treatment Guidelines for Mice. (2025). University of Wisconsin-Madison. [Link]

-

Genotoxicological Characterization of (±)cis-4,4′-DMAR and (±)trans-4,4′-DMAR and Their Association. (2022). International Journal of Molecular Sciences, 23(10), 5789. [Link]

-

Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. (2005). Acta Pharmacologica Sinica, 26(2), 225-230. [Link]

-

4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. (1980). Journal of Medicinal Chemistry, 23(4), 424-430. [Link]

-

Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. (2021). RSC Medicinal Chemistry, 12(5), 808-816. [Link]

-

Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. (2006). Journal of Chemical Research, 2006(1), 10-11. [Link]

-

Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). Pharmacia, 71(2), 441-447. [Link]

-

Synthesis and opioid receptor affinity of a series of 2, 4-diaryl-substituted 3,7-diazabicylononanones. (2003). Journal of Medicinal Chemistry, 46(25), 5427-5430. [Link]

- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. (2006).

-

Pharmacogenomics Testing. (2025). Humana. [Link]

-

Does anyone know any experimental protocol for testing substances with analgesic activity in headache with animals? (2015). ResearchGate. [Link]

-

Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2871-2874. [Link]

-

Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. (2022). Neuropharmacology, 218, 109218. [Link]

-

Pharmacogenomics: Advancing Personalized Medicine Through Genetic Profiling for Optimized Drug Therapies. (2019). Journal of Precision Biosciences, 1(1), 1-9. [Link]

-

A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule - zaltoprofen, and a standard drug - piroxicam, using murine models. (2019). Journal of Experimental Pharmacology, 11, 103-109. [Link]

-

Introduction to Pharmacogenomics. (n.d.). University of Calgary. Retrieved January 29, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]

- 3. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.skku.edu [pure.skku.edu]

- 5. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. dovepress.com [dovepress.com]

Understanding the Stereochemistry of 4-Methoxycyclohexanamine Isomers

Executive Summary

The 4-methoxycyclohexanamine scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a rigid linker in kinase inhibitors, GPCR ligands, and ion channel blockers. Its value lies in its ability to orient functional groups with precise vectors, reducing entropic penalties upon binding. However, the utility of this scaffold is strictly governed by its stereochemistry. The cis and trans isomers exhibit distinct topological polar surface areas (tPSA), lipophilicities (LogP), and receptor docking profiles.

This guide provides a rigorous analysis of the conformational thermodynamics, synthetic pathways, and analytical validation methods for 4-methoxycyclohexanamine. It moves beyond basic definitions to explore the energetic causality of isomer stability and provides a self-validating protocol for their synthesis and characterization.

Structural Fundamentals & Conformational Analysis

To rationally design drugs containing this scaffold, one must understand the thermodynamic drivers governing the cyclohexane ring.[1]

The Thermodynamic Landscape

Cyclohexane rings exist predominantly in chair conformations to minimize torsional strain. For 1,4-disubstituted cyclohexanes, the relative stability is dictated by the steric bulk of the substituents, quantified by their A-values (the free energy difference between axial and equatorial positions).[2]

Trans-4-Methoxycyclohexanamine

In the trans configuration, the 1,4-substitution pattern allows both groups to occupy equatorial positions simultaneously.[2]

-

Conformer A (diequatorial): Both -NH₂ and -OCH₃ are equatorial.[2] Steric strain is minimized.[1]

-

Conformer B (diaxial): Both groups are axial.[2][3] This incurs severe 1,3-diaxial interactions (~4.0 kcal/mol penalty).[2]

Cis-4-Methoxycyclohexanamine

In the cis configuration, geometry mandates that if one group is equatorial, the other must be axial.[2]

-

Conformer A: -NH₂ (Equatorial) / -OCH₃ (Axial).[2]

-

Conformer B: -NH₂ (Axial) / -OCH₃ (Equatorial).[2]

-

Analysis: Since the amino group has a larger A-value (1.4) than the methoxy group (0.6), Conformer A is thermodynamically preferred . The molecule will bias the bulkier amine into the equatorial position, forcing the methoxy group axial.

Visualization of Conformational Energy[1]

Figure 1: Conformational energy hierarchy showing the stability of the diequatorial trans isomer vs. the preferred cis conformer.

Synthetic Strategy & Stereocontrol

Synthesis of 4-methoxycyclohexanamine is typically achieved via reductive amination of 4-methoxycyclohexanone.[2] The challenge is stereocontrol.

The Protocol: Reductive Amination

Standard reductive amination (using NaBH₃CN or NaBH(OAc)₃) generally yields a mixture of isomers, often favoring the thermodynamically stable trans isomer (typically 2:1 to 4:1 ratio).[2] To access the cis isomer or improve trans purity, specific conditions are required.

Validated Workflow (Self-Validating System)

Reagents:

-

Substrate: 4-Methoxycyclohexanone[2]

-

Amine Source: Ammonium Acetate (excess)[2]

-

Reductant: Sodium Cyanoborohydride (NaBH₃CN)[2]

-

Solvent: Methanol (MeOH)[2]

Step-by-Step Methodology:

-

Imine Formation (Equilibrium Phase):

-

Dissolve 4-methoxycyclohexanone (1.0 eq) and NH₄OAc (10.0 eq) in MeOH.

-

Checkpoint: Add 3Å molecular sieves to scavenge water. This drives the equilibrium toward the imine/iminium species. Stir for 2 hours at room temperature.

-

Mechanistic Insight: The formation of the imine is reversible. High concentration of NH₄OAc ensures complete conversion of the ketone.

-

-

Reduction (Stereodetermining Step):

-

Cool to 0°C. Add NaBH₃CN (1.5 eq) portion-wise.

-

Stereochemical Outcome: The hydride donor is small. It preferentially attacks from the axial direction (least hindered trajectory), leading to the equatorial amine (trans isomer).

-

For Cis-Enrichment: Use a bulky reducing agent like L-Selectride at -78°C on the pre-formed imine.[2] The bulky hydride is forced to attack the equatorial face, pushing the amine axial (cis).

-

-

Workup & Isolation:

-

Purification (The Critical Separation):

-

The crude oil is a mix.

-

Method A (Chromatography): Silica gel column.[2] Eluent: DCM/MeOH/NH₄OH (90:9:1).[2] The cis isomer is generally more polar (due to the axial amine exposing the lone pair more effectively or dipole alignment) and elutes later than the trans isomer.

-

Method B (Recrystallization): Convert to HCl salt.[2] Trans-4-methoxycyclohexanamine HCl crystallizes readily from Ethanol/Ether due to its symmetric, packable lattice.[2]

-

Synthetic Logic Diagram

Figure 2: Divergent synthetic pathways controlled by the steric bulk of the reducing agent.[2]

Analytical Characterization (Self-Validation)

You cannot rely on simple TLC to distinguish these isomers effectively. ¹H NMR is the gold standard for validation.

¹H NMR Discrimination Strategy

The discrimination relies on the Karplus equation , which relates the coupling constant (

-

Target Proton: The proton at C1 (attached to the carbon bearing the amine, H-C1).[2]

-

Trans-Isomer (Amine is Equatorial -> Proton is Axial):

-

Cis-Isomer (Amine is Axial -> Proton is Equatorial):

Data Summary Table

| Feature | Trans-Isomer | Cis-Isomer |

| Geometry | Diequatorial (e,e) | Equatorial/Axial (e,a) |

| H-C1 Signal (NMR) | Wide multiplet (tt) | Narrow multiplet (bs or q) |

| Coupling ( | ~11.5 Hz (Diagnostic) | N/A (Proton is equatorial) |

| Chemical Shift ( | Upfield (shielded by axial neighbors) | Downfield (deshielded) |

| Physical State (HCl salt) | High melting solid | Lower melting / Hygroscopic |

Pharmacological Implications[1][6][7]

Understanding this stereochemistry is not just an academic exercise; it dictates drug efficacy.

-

Vector Alignment: The trans isomer provides a linear vector (180° projection) between the amine and methoxy group. This is ideal for spanning deep hydrophobic pockets in enzymes (e.g., kinase ATP binding sites).[2] The cis isomer creates a "kinked" structure, often used to induce turns in peptide mimetics.

-

Basicity (pKa): The axial amine in the cis isomer is more sterically crowded, which can slightly depress the pKa compared to the equatorial trans amine. This affects ionization at physiological pH (7.[2]4) and subsequent membrane permeability.

-

hERG Liability: Many 4-substituted cyclohexylamines show affinity for the hERG potassium channel.[2] The trans isomer, being more rigid and lipophilic, often has a higher risk of hERG binding compared to the cis isomer, which has a higher 3D polar surface area (PSA) exposure.

References

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[2] (Foundational text on A-values and conformational analysis). [2]

-

Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for reductive amination mechanisms). [2]

-

Wiberg, K. B. (1990).[2] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(1), 312-322.[2] (Thermodynamics of cyclohexane ring strain). [2]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (NMR analysis of cyclohexane systems). [2]

-

PubChem Compound Summary. (2023). 4-Methoxycyclohexanamine.[2] National Center for Biotechnology Information.[2] [2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Sourcing and Purity Assessment of 4-Methoxycyclohexanamine for Researchers and Drug Development Professionals

Introduction: Navigating the Complexities of a Key Building Block

4-Methoxycyclohexanamine, a substituted cycloaliphatic amine, serves as a valuable building block in the synthesis of a variety of more complex molecules, particularly in the realms of pharmaceutical and agrochemical research. Its structural motif, combining a cyclohexane ring with methoxy and amine functionalities, imparts specific physicochemical properties that are leveraged in the design of bioactive compounds. For researchers, scientists, and drug development professionals, the procurement of this intermediate with a well-defined purity profile is a critical first step in ensuring the reliability and reproducibility of their synthetic endeavors and the quality of their final products.

A notable point of clarification for researchers is the potential for confusion regarding the Chemical Abstracts Service (CAS) number for this compound. While some databases may erroneously associate the CAS number 4342-03-4 with 4-Methoxycyclohexanamine, this number correctly identifies Dacarbazine, an unrelated pharmaceutical agent.[1][2][3] The correct CAS numbers for 4-Methoxycyclohexanamine are specific to its isomers. For the purpose of this guide, we will focus on the general sourcing and purity considerations applicable to this chemical entity.

This in-depth technical guide provides a comprehensive overview of the commercial sources of 4-Methoxycyclohexanamine, a detailed discussion of its purity, potential impurities arising from its synthesis, and a robust analytical methodology for its characterization. The insights provided herein are intended to empower researchers to make informed decisions when sourcing and qualifying this crucial chemical intermediate.

Commercial Availability and Typical Specifications

4-Methoxycyclohexanamine is available from a range of chemical suppliers who specialize in research and development chemicals, as well as larger-scale fine chemical manufacturing. The available grades and purities can vary, and it is incumbent upon the end-user to select a supplier and product that meets the specific requirements of their application.

When sourcing 4-Methoxycyclohexanamine, it is essential to obtain and scrutinize the supplier's technical data sheet and, if possible, a batch-specific Certificate of Analysis (CoA). While a comprehensive CoA for 4-Methoxycyclohexanamine is not always readily available in public domains, the specifications for closely related analogs, such as 4-methylcyclohexylamine, can provide a valuable benchmark for what to expect.

Table 1: Representative Commercial Specifications for Substituted Cyclohexylamines

| Parameter | Typical Specification | Method | Supplier Example (for 4-methylcyclohexylamine) |

| Appearance | Colorless to light yellow liquid | Visual | TCI Chemicals |

| Purity (GC) | >98.0% or >99.0% | Gas Chromatography (GC) | TCI Chemicals |

| Isomer Mixture | cis/trans mixture or specific isomer | GC, NMR | TCI Chemicals |

| Water Content | Typically <0.5% | Karl Fischer Titration | Varies by supplier |

| Identity | Conforms to structure | NMR, IR | TCI Chemicals |

It is crucial to engage with potential suppliers to confirm the specifications for the exact 4-Methoxycyclohexanamine product of interest. For applications in drug development, a supplier with robust quality management systems and the ability to provide detailed batch documentation is paramount.

Understanding the Purity Profile: A Deep Dive into Potential Impurities

The purity of 4-Methoxycyclohexanamine is not solely defined by the percentage of the desired molecule but also by the nature and quantity of any impurities present. These impurities can arise from various stages of the manufacturing process, including the synthetic route, raw materials, and purification methods. A common and efficient method for the synthesis of 4-Methoxycyclohexanamine is the reductive amination of 4-methoxycyclohexanone.[4][5] This synthetic pathway, while effective, can introduce a range of potential process-related impurities.

Table 2: Potential Impurities in 4-Methoxycyclohexanamine and Their Likely Origins

| Impurity | Chemical Name | Likely Origin | Potential Impact |

| Starting Material | 4-Methoxycyclohexanone | Incomplete reaction | May interfere with subsequent reactions. |

| Isomeric Impurity | cis- or trans-4-Methoxycyclohexanamine | Non-stereoselective synthesis | Can affect the stereochemistry and biological activity of the final product. |

| Over-alkylation Product | N,N-bis(4-methoxycyclohexyl)amine | Side reaction during reductive amination | Can be difficult to separate and may have its own biological activity. |

| Reductant Byproducts | Borate salts (from borohydride reagents) | Use of borohydride reducing agents | Typically removed during workup but can be present in trace amounts. |

| Catalyst Residues | Palladium, Platinum, Rhodium, etc. | Incomplete removal of hydrogenation catalyst | Can be toxic and interfere with downstream catalytic processes. |

| Solvent Residues | Methanol, Ethanol, Toluene, etc. | Incomplete removal after reaction/purification | Can be toxic and may affect the solubility and stability of the product. |

| Precursor Impurity | 4-Methoxyphenol | Impurity in the 4-methoxycyclohexanone starting material | Can carry through the synthesis and be difficult to remove. |

Given the importance of stereochemistry in many pharmaceutical applications, the control of cis/trans isomer ratios is a critical aspect of purity. The separation of these isomers can be challenging, and the synthetic route employed will heavily influence the final isomeric composition.[6]

Workflow for Sourcing and Qualification of 4-Methoxycyclohexanamine

The following diagram illustrates a robust workflow for the sourcing and qualification of 4-Methoxycyclohexanamine, ensuring its suitability for research and drug development purposes.

Caption: Workflow for sourcing and qualifying 4-Methoxycyclohexanamine.

Experimental Protocol: Purity and Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a detailed, step-by-step methodology for the analysis of 4-Methoxycyclohexanamine purity and the identification of potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is well-suited for the analysis of volatile and semi-volatile compounds and provides both quantitative purity data and structural information for impurity identification.

Objective: To determine the purity of 4-Methoxycyclohexanamine and to identify and semi-quantify any related impurities.

Materials and Reagents:

-

4-Methoxycyclohexanamine sample

-

High-purity solvent (e.g., Dichloromethane or Methanol, GC grade)[7]

-

Internal standard (e.g., Dodecane, ≥99% purity)

-

Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

-

GC vials and caps

Instrumentation:

-

Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) for quantification and a mass selective detector (MSD) for identification.

-

Capillary GC column: A non-polar or medium-polarity column is recommended (e.g., DB-5ms, HP-5ms, or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

-

Standard and Sample Preparation:

-

Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in the chosen solvent to a final concentration of approximately 1 mg/mL.

-

Sample Solution: Accurately weigh approximately 10 mg of the 4-Methoxycyclohexanamine sample into a GC vial. Add a precise volume of the solvent and the internal standard stock solution to achieve a final sample concentration of about 1 mg/mL. The concentration may need to be adjusted based on instrument sensitivity.[7]

-

Derivatization (if necessary): Primary amines can sometimes exhibit poor peak shape in GC. If this is observed, derivatization can improve chromatography. To a dried aliquot of the sample, add the derivatizing agent and heat as per the agent's recommended protocol (e.g., 70°C for 30 minutes).

-

-

GC-MS Method Parameters:

-

Injector:

-

Temperature: 250°C

-

Injection volume: 1 µL

-

Split ratio: 50:1 (can be adjusted for sensitivity)

-

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/minute to 280°C

-

Hold at 280°C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer (Scan Mode):

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Scan range: 40-450 amu

-

Solvent delay: 3 minutes

-

-

-

Data Analysis:

-

Purity Calculation (using FID data): Calculate the area percent of the main 4-Methoxycyclohexanamine peak relative to the total area of all peaks (excluding the solvent and internal standard). For more accurate quantification, use the response factor of the internal standard.

-

Impurity Identification (using MS data): Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST). The fragmentation patterns can provide structural information for unknown impurities.

-

Isomer Ratio: The cis- and trans-isomers will likely have different retention times. The ratio can be determined by comparing the peak areas of the two isomer peaks.

-

Self-Validating System:

The inclusion of an internal standard provides a self-validating system for the quantification. Any variations in injection volume will be compensated for by the relative response of the analyte to the internal standard. The mass spectrometer provides definitive identification of the main peak and allows for the tentative identification of impurities, adding a layer of confidence to the analysis.

Conclusion

The successful integration of 4-Methoxycyclohexanamine into research and drug development pipelines hinges on a thorough understanding of its commercial landscape and a rigorous assessment of its purity. By carefully selecting suppliers, critically evaluating their documentation, and implementing robust in-house analytical qualification, researchers can mitigate the risks associated with impurities and ensure the integrity of their scientific work. The GC-MS methodology outlined in this guide provides a solid foundation for the comprehensive characterization of this important chemical intermediate, empowering scientists to proceed with confidence in their synthetic endeavors.

References

- CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google P

-

(trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem. (URL: [Link])

-

GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed. (URL: [Link])

-